molecular formula C25H29NO2 B1385470 4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline CAS No. 1040688-53-6

4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline

Cat. No.: B1385470
CAS No.: 1040688-53-6
M. Wt: 375.5 g/mol
InChI Key: BCYHEAPXGJAOIL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline is a substituted aniline derivative characterized by two distinct alkoxy-benzyl moieties. Its structure comprises:

  • A benzyloxy group (-OCH₂C₆H₅) at the 4-position of the aniline ring.
  • A 3-(isopentyloxy)benzyl group (-CH₂C₆H₄-O-(CH₂)₂CH(CH₃)₂) attached to the amino nitrogen.

Its design leverages alkoxy substituents to modulate electronic properties, solubility, and steric effects .

Properties

IUPAC Name

N-[[3-(3-methylbutoxy)phenyl]methyl]-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-20(2)15-16-27-25-10-6-9-22(17-25)18-26-23-11-13-24(14-12-23)28-19-21-7-4-3-5-8-21/h3-14,17,20,26H,15-16,18-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYHEAPXGJAOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170667
Record name 3-(3-Methylbutoxy)-N-[4-(phenylmethoxy)phenyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040688-53-6
Record name 3-(3-Methylbutoxy)-N-[4-(phenylmethoxy)phenyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040688-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methylbutoxy)-N-[4-(phenylmethoxy)phenyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand molecular interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The benzyl and isopentyloxy groups play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds highlight variations in substituent positions, chain lengths, and functional groups:

Compound Name CAS Number Molecular Formula Substituent Positions Key Functional Groups Molecular Weight
4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline Not Provided C₂₆H₃₁NO₂ 4-(benzyloxy), N-3-(isopentyloxy) Benzyloxy, isopentyloxy 389.53 g/mol
4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline 1040689-33-5 C₂₃H₃₁NO₂ 4-(isopentyloxy), N-4-(pentyloxy) Isopentyloxy, pentyloxy 353.50 g/mol
N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline 1040682-24-3 C₂₈H₃₅NO₂ N-4-(heptyloxy), 3-(phenethyloxy) Heptyloxy, phenethyloxy 418.58 g/mol
4-Methoxy-N-(4-methoxybenzyl)aniline 14429-14-2 C₁₅H₁₇NO₂ 4-methoxy, N-4-(methoxybenzyl) Methoxy 243.30 g/mol
(E)-4-(Hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline Not Provided C₂₇H₂₉NO₂ 4-(hexyloxy), N-benzylidene Benzylidene (Schiff base), hexyloxy 399.53 g/mol

Key Observations :

  • Substituent Position : The position of alkoxy groups (e.g., 3- vs. 4-) significantly impacts steric hindrance and conjugation. For instance, 4-substituted derivatives (e.g., CAS 1040689-33-5) exhibit more linear molecular geometries, favoring liquid crystalline behavior, while 3-substituted analogues (e.g., the target compound) may display bent structures .
  • Chain Length : Longer alkoxy chains (e.g., heptyloxy in CAS 1040682-24-3) enhance hydrophobicity and lower melting points compared to shorter chains (e.g., isopentyloxy) .
  • Functional Groups : Schiff base derivatives (e.g., benzylidene in ) introduce conjugation, affecting UV-Vis absorption and thermal stability .
Physicochemical Properties
Property This compound 4-Methoxy-N-(4-methoxybenzyl)aniline (E)-4-(Hexyloxy)-N-(benzylidene)aniline
Melting Point ~85–90°C (estimated) 112–114°C 72–75°C
Solubility Soluble in DCM, THF; insoluble in water Soluble in ethanol, acetone Soluble in chloroform, hexane
Thermal Stability Stable up to 200°C Stable up to 180°C Degrades above 150°C (Schiff base cleavage)

Notes:

  • The benzyloxy group enhances aromatic π-π stacking interactions, increasing melting points compared to methoxy analogues .
  • Schiff base derivatives exhibit lower thermal stability due to imine bond sensitivity to hydrolysis and heat .

Biological Activity

4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline, with the CAS number 1040688-53-6, is a complex organic compound featuring a benzyloxy group and an isopentyloxy substituent. Its unique structural characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is believed to arise from its interaction with various molecular targets, including enzymes and receptors. The presence of both the benzyloxy and isopentyloxy groups may enhance its binding affinity and specificity towards these targets, leading to diverse biological responses.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives containing benzyloxy groups have been evaluated for their effectiveness against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. In vitro assays demonstrated that certain analogs showed minimum inhibitory concentrations (MICs) as low as 2.7 µM against M. tuberculosis, suggesting significant antimicrobial potential .

Anticancer Activity

Research has also focused on the anticancer properties of compounds related to this structure. A series of benzyloxy-substituted anilines were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that some derivatives displayed selective toxicity towards cancer cells while sparing normal cells, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Study on Antimycobacterial Activity

A study synthesized a series of N-(benzyloxy)benzyl derivatives to evaluate their antimycobacterial activity. The findings revealed that the presence of halogen substituents on the benzene ring significantly improved the activity against M. tuberculosis strains. The structure-activity relationship (SAR) analysis indicated that electron-donating groups at specific positions enhanced lipophilicity and bioavailability, which are critical for effective drug design .

CompoundMIC (µM)Comments
9n2.7Halogenated derivative with high activity
9o2.8Similar structure, slightly lower activity
9m5.8Unsubstituted; reduced activity

Cytotoxicity Studies

In another case study, the cytotoxic effects of this compound were assessed using Vero and HepG2 cell lines. The compound exhibited selective toxicity towards cancer cells while maintaining viability in normal cells, which suggests its potential as a lead compound for further development in cancer therapy .

Preparation Methods

Method Overview

The initial step involves synthesizing 4-benzyloxy-aniline hydrochloride via a multi-step process:

Detailed Procedure

a. Benzyloxy Glycosylation of 4-Nitrophenol

  • Reactants : 4-nitrophenol, cylite (benzyloxy precursor), tetrabutylammonium bromide (phase-transfer catalyst), salt of wormwood (promoter).
  • Conditions : Reflux in ethanol-water mixture at 80–90°C for 3–5 hours, followed by further reflux for 5–6 hours.
  • Outcome : Formation of 4-benzyloxy nitrobenzene with yields exceeding 68%.

b. Reduction to 4-Benzyloxy Aniline

  • Reactants : 4-benzyloxy nitrobenzene, tin protochloride (SnCl₂), ammonium chloride as catalyst.
  • Conditions : Reflux in ethanol-water mixture at 85–90°C for 5–6 hours.
  • Outcome : Conversion to 4-benzyloxy aniline, with typical yields around 90%.

c. Formation of Hydrochloride Salt

  • Reactants : 4-benzyloxy aniline, dilute hydrochloric acid.
  • Conditions : Reaction at 20–30°C, followed by isolation via centrifugation and filtration.
  • Outcome : Formation of 4-benzyloxy-aniline hydrochloride as a crystalline salt.

Data Table 1: Summary of Preparation Conditions and Yields

Step Reactants Solvent Catalyst/Promoter Temperature Time Yield (%) Notes
Glycosylation 4-nitrophenol, cylite Ethanol-water Tetrabutylammonium bromide 80–90°C 3–11 hours >68 Mild, efficient
Reduction 4-benzyloxy nitrobenzene Ethanol-water Ammonium chloride 85–90°C 5–6 hours ~90 High yield, clean conversion
Salification 4-benzyloxy aniline Aqueous HCl 20–30°C 1–2 hours Quantitative Crystallization

Alternative Synthetic Approaches

Direct Nucleophilic Substitution

  • Method : Direct substitution of 4-nitrophenol with benzyl halides under basic conditions.
  • Limitations : Less selective, potential for side reactions, lower yields.

Catalytic Hydrogenation

  • Method : Hydrogenation of nitro compounds over Pd/C or Pt catalysts.
  • Advantages : Cleaner reduction process, fewer by-products.
  • Conditions : Hydrogen atmosphere at ambient or elevated pressure, 25–50°C.

Data Table 2: Comparison of Alternative Methods

Method Advantages Disadvantages Typical Yield Notes
Nucleophilic substitution Simple, fast Low selectivity 50–60% Suitable for small scale
Catalytic hydrogenation Clean, efficient Requires H₂, catalyst 85–95% Preferred for large scale

Synthesis of the Final Compound: 4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline

The key step involves introducing the 3-(isopentyloxy)benzyl moiety onto the amino group:

  • Method : Nucleophilic aromatic substitution or Buchwald-Hartwig amination.
  • Catalysts : Palladium-based catalysts for cross-coupling.
  • Conditions : Reflux in polar aprotic solvents like DMF or toluene, with base (e.g., potassium tert-butoxide).

Research Findings

  • Buchwald-Hartwig amination has been successfully employed for similar arylamine syntheses, offering high regioselectivity and yields.
  • Reaction conditions typically involve palladium catalysts, phosphine ligands, and elevated temperatures (100–120°C).

Data Table 3: Typical Cross-Coupling Conditions

Step Catalyst Ligand Solvent Base Temperature Yield Notes
Coupling Pd₂(dba)₃ BINAP Toluene K₃PO₄ 100–120°C 75–85% Efficient for arylamine formation

Summary and Key Considerations

Aspect Details References
Raw Material Selection 4-nitrophenol as precursor ,
Catalysts Tetrabutylammonium bromide, SnCl₂, Pd-based catalysts ,
Reaction Conditions Mild reflux, aqueous media ,
Yields Generally high (>68% for initial steps, >85% for reduction) ,,
Purification Crystallization, filtration Standard

Q & A

Q. What are the key synthetic routes for 4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential etherification and Schiff base formation. For example:

Benzyloxy Group Introduction : React 4-aminophenol with benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) to yield 4-(benzyloxy)aniline .

Alkoxy Substitution : Introduce the isopentyloxy group via nucleophilic aromatic substitution using 3-hydroxybenzaldehyde and isopentyl bromide, followed by reduction to form 3-(isopentyloxy)benzyl alcohol.

Schiff Base Formation : Condense 4-(benzyloxy)aniline with 3-(isopentyloxy)benzaldehyde (oxidized from the alcohol) using a dehydrating agent (e.g., molecular sieves or TiCl₄) to form the imine intermediate.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the final product.
Characterization : Intermediates are confirmed via ¹H/¹³C NMR (structural confirmation), FT-IR (C=N stretch ~1600 cm⁻¹), and LC-MS (molecular ion verification) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Aromatic protons (δ 6.5–7.5 ppm, integrating for two benzyloxy-substituted rings).
    • Methine proton (C=N, δ ~8.3 ppm).
    • Isopentyloxy group (δ ~1.0–1.5 ppm for CH₃ and CH₂).
  • FT-IR : Confirm C-O-C (1250–1050 cm⁻¹), C=N (1600–1640 cm⁻¹), and NH (3300–3500 cm⁻¹ for intermediates).
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (C₂₅H₂₇NO₂, calculated m/z 373.2042).
  • Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the molecular conformation and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) optimizes the molecular geometry (e.g., B3LYP/6-31G(d) basis set) to predict:

  • Conformational Flexibility : Energy minima for rotamers of the benzyloxy and isopentyloxy chains, influencing mesomorphic behavior in liquid crystalline (LC) phases .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) correlate with stability and reactivity.
  • Electrostatic Potential Maps : Identify electron-rich regions (e.g., aniline NH) for nucleophilic attack or hydrogen bonding.
    Validation : Compare calculated dipole moments and vibrational spectra (IR) with experimental data to refine computational models .

Q. What strategies are employed to resolve contradictions in mesomorphic behavior observed in DSC and POM analyses for similar benzyloxy-substituted anilines?

Methodological Answer:

  • Controlled Cooling/Heating Rates : DSC thermograms at rates ≤5°C/min minimize kinetic effects, ensuring accurate phase transition temperatures (Tg, Tm, Tiso) .
  • POM Texture Analysis : Assign phases (e.g., smectic vs. nematic) via characteristic birefringence patterns. For example, focal conic textures indicate smectic phases, while threaded patterns suggest nematics.
  • Variable-Temperature XRD : Resolve discrepancies by correlating DSC data with layer spacing (d-spacing) changes in LC phases.
    Case Study : For (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline analogs, DSC-Tm values aligned with POM observations only after XRD confirmed interdigitated smectic layers .

Q. How can the compound's derivatives be evaluated for pharmacological activity, such as analgesic effects?

Methodological Answer:

  • Phosphonate Derivative Synthesis : React 4-(benzyloxy)aniline with 4-nitrophenyl(diethoxyphosphoryl)formate, followed by hydrogenolysis (Pd/C, H₂) to remove benzyl groups .
  • In Vitro Assays :
    • COX-1/COX-2 inhibition (ELISA) to assess anti-inflammatory potential.
    • Neuronal cell models (e.g., SH-SY5Y) for pain pathway modulation.
  • In Vivo Testing :
    • Tail-flick or hot-plate tests in rodents to measure analgesic potency (ED₅₀ comparison to paracetamol).
    • Dose-response curves (1–50 mg/kg) with statistical validation (ANOVA, p<0.05).
      Example : A phosphonate analog of 4-(benzyloxy)aniline showed 4x higher analgesic activity than paracetamol in murine models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline

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